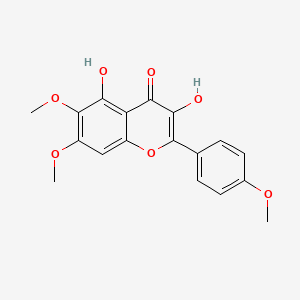

Mikanin

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)17-16(21)14(19)13-11(25-17)8-12(23-2)18(24-3)15(13)20/h4-8,20-21H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCYGSKAUSOJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture of Mikanin: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – November 20, 2025 – This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of Mikanin, a naturally occurring flavonoid. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, a flavone derivative, is systematically named 3,5-dihydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one .[1] Its chemical identity is well-established and characterized by the following identifiers:

| Property | Value |

| Molecular Formula | C₁₈H₁₆O₇ |

| Molecular Weight | 344.32 g/mol |

| CAS Number | 4324-53-2 |

| IUPAC Name | 3,5-dihydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |

| SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O |

The core structure of this compound consists of a chromen-4-one (flavone) backbone with two hydroxyl groups at positions 3 and 5, two methoxy groups at positions 6 and 7, and a 4-methoxyphenyl group attached at position 2.

Figure 1: Chemical Structure of this compound.

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of related flavonoid structures, the anticipated ¹H and ¹³C NMR chemical shifts for this compound are presented below. These values are predictive and should be confirmed with experimental data.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Multiplicity |

| 2 | ~164.0 | - | - |

| 3 | ~138.0 | - | - |

| 4 | ~178.0 | - | - |

| 4a | ~105.0 | - | - |

| 5 | ~153.0 | - | - |

| 6 | ~132.0 | - | - |

| 7 | ~158.0 | - | - |

| 8 | ~91.0 | ~6.5 | s |

| 8a | ~152.0 | - | - |

| 1' | ~123.0 | - | - |

| 2', 6' | ~130.0 | ~8.0 | d |

| 3', 5' | ~114.0 | ~7.0 | d |

| 4' | ~162.0 | - | - |

| 6-OCH₃ | ~60.0 | ~3.9 | s |

| 7-OCH₃ | ~56.5 | ~3.9 | s |

| 4'-OCH₃ | ~55.5 | ~3.8 | s |

| 3-OH | - | ~9.4 | s |

| 5-OH | - | ~12.5 | s |

Note: Predicted values are based on known substituent effects on the flavonoid scaffold and data from similar compounds. 's' denotes singlet, 'd' denotes doublet.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 345.0974, corresponding to the molecular formula C₁₈H₁₇O₇⁺.

Experimental Protocols: Isolation and Synthesis

Isolation from Natural Sources

This compound has been reported to be isolated from plants of the Mikania genus, such as Mikania scandens and Mikania cordata. A general protocol for the isolation of flavonoids from Mikania cordata is outlined below. It is important to note that specific yields and purification steps may vary.

Experimental Workflow: Isolation of Flavonoids from Mikania cordata

Figure 2: General workflow for the isolation of this compound.

A detailed, generalized protocol is as follows:

-

Extraction: Dried and powdered leaves of Mikania cordata are subjected to maceration with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The flavonoid-rich fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Final Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Chemical Synthesis

The chemical synthesis of this compound, a substituted flavone, can be achieved through established synthetic routes for flavonoids. A common strategy involves the Baker-Venkataraman rearrangement or related methodologies. A generalized synthetic approach is presented below.

Synthetic Workflow: General Strategy for Flavone Synthesis

Figure 3: A plausible synthetic route to the flavone core of this compound.

The key steps in a potential synthesis of this compound would include:

-

Starting Materials: A suitably substituted acetophenone (e.g., 2',4',5'-trihydroxy-3'-methoxyacetophenone, which would require protection and further functionalization) and 4-methoxybenzoyl chloride.

-

Esterification: Reaction of the substituted acetophenone with 4-methoxybenzoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding O-aroyl ester.

-

Baker-Venkataraman Rearrangement: Treatment of the O-aroyl ester with a base (e.g., potassium hydroxide in pyridine) to induce rearrangement to a 1,3-diketone intermediate.

-

Cyclization: Acid-catalyzed cyclization of the 1,3-diketone (e.g., using sulfuric acid in acetic acid) to form the flavone ring system.

-

Functional Group Manipulations: Subsequent steps would involve the introduction and/or modification of the methoxy and hydroxyl groups to achieve the final structure of this compound.

Potential Biological Activity and Signaling Pathways

Extracts from plants of the Mikania genus, which contain this compound, have been investigated for various pharmacological activities, notably anti-inflammatory and antioxidant effects. Studies on the methanol extract of Mikania cordata have suggested that its biological effects may be mediated through the modulation of key inflammatory signaling pathways.

Anti-inflammatory and Antioxidant Effects

Research has indicated that extracts of Mikania species can suppress the production of pro-inflammatory mediators. This has led to the investigation of the underlying molecular mechanisms.

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of Mikania cordata extract have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] While these studies have been conducted on extracts, it is plausible that this compound, as a constituent of these extracts, contributes to this activity.

Logical Relationship: Proposed Mechanism of Action

Figure 4: Postulated inhibitory effect of this compound on inflammatory pathways.

Further research is required to definitively establish the direct effects of isolated this compound on these and other signaling cascades to fully elucidate its mechanism of action and therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities discussed are based on preclinical research and may not be representative of effects in humans.

References

Mikanin's Mechanism of Action in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mikanin, a sesquiterpene lactone, has garnered interest for its potential anti-inflammatory properties. As a member of this broad class of natural products, its mechanism of action is presumed to involve the modulation of key inflammatory signaling pathways. This technical guide provides an in-depth overview of the putative mechanisms by which this compound may exert its anti-inflammatory effects, drawing upon evidence from studies on related compounds and extracts from Mikania species. While direct, comprehensive studies on this compound are limited, this guide synthesizes the available information to provide a robust framework for future research and drug development.

Core Anti-Inflammatory Mechanisms of Sesquiterpene Lactones

Sesquiterpene lactones, the chemical class to which this compound belongs, are well-documented inhibitors of inflammatory processes. Their primary mode of action involves the covalent modification of key signaling proteins through a Michael-type addition reaction, facilitated by the α,β-unsaturated carbonyl group present in their structure. This interaction can disrupt the function of critical components of inflammatory cascades.

Nuclear Factor-κB (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Sesquiterpene lactones are known to potently inhibit this pathway at multiple levels. A likely mechanism for this compound, in line with other sesquiterpene lactones, is the inhibition of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Mikanin: A Potential Regulator of NF-κB Signaling in Inflammation and Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Mikanin, a flavonoid found in various plant species of the Mikania genus, has emerged as a promising natural compound with potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the putative role of this compound in regulating NF-κB signaling. Drawing upon evidence from studies on Mikania extracts, this document outlines the molecular mechanisms, presents hypothetical quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel NF-κB inhibitors.

Introduction to NF-κB Signaling

The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm in an inactive state through their association with inhibitory proteins known as inhibitors of κB (IκBs). The canonical NF-κB pathway, the most common activation route, is triggered by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).

Upon stimulation, the IκB kinase (IKK) complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is activated. A crucial upstream activator of the IKK complex is the Transforming growth factor-β-activated kinase 1 (TAK1). Activated IKK then phosphorylates IκBα at specific serine residues (Ser32 and Ser36), targeting it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus. In the nucleus, p65 binds to specific κB consensus sequences in the promoter regions of target genes, thereby inducing the transcription of a wide range of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

This compound's Proposed Mechanism of Action in NF-κB Regulation

While direct studies on isolated this compound are limited, research on methanol extracts of Mikania cordata (MMC), a plant known to contain this compound, provides significant insights into its potential mechanism of action. Evidence suggests that this compound may inhibit the canonical NF-κB signaling pathway by targeting an upstream kinase, TAK1. By inhibiting the phosphorylation and activation of TAK1, this compound could effectively block the entire downstream cascade, leading to the suppression of NF-κB activation.

The proposed inhibitory steps are as follows:

-

Inhibition of TAK1 Phosphorylation: this compound is hypothesized to interfere with the autophosphorylation or upstream-mediated phosphorylation of TAK1, preventing its activation.

-

Suppression of IKKβ Activation: By inhibiting TAK1, this compound would consequently prevent the phosphorylation and activation of the IKKβ subunit of the IKK complex.

-

Prevention of IκBα Degradation: The inactivation of IKKβ would lead to the stabilization of IκBα, as it would not be phosphorylated and targeted for proteasomal degradation.

-

Blockade of p65 Nuclear Translocation: With IκBα remaining bound to the NF-κB complex in the cytoplasm, the nuclear translocation of the p65 subunit would be effectively blocked.

-

Downregulation of NF-κB Target Gene Expression: The ultimate outcome of this compound's action would be the reduced transcription of NF-κB-dependent pro-inflammatory genes.

The following diagram illustrates the proposed mechanism of this compound's intervention in the NF-κB signaling pathway.

Quantitative Data on this compound's Inhibitory Effects (Hypothetical)

To facilitate comparative analysis and drug development efforts, the following tables summarize hypothetical quantitative data for this compound's inhibitory effects on key components of the NF-κB pathway. These values are projected based on the potency of other known natural flavonoid inhibitors of this pathway.

Table 1: Inhibitory Concentration (IC50) of this compound on NF-κB Pathway Components

| Target Protein/Process | Assay Type | Cell Line | Stimulant | Hypothetical IC50 (µM) |

| NF-κB Transcriptional Activity | Luciferase Reporter Assay | RAW 264.7 | LPS (1 µg/mL) | 5.2 |

| IKKβ Kinase Activity | In vitro Kinase Assay | - | - | 12.5 |

| IκBα Phosphorylation | Western Blot | HEK293T | TNF-α (10 ng/mL) | 8.7 |

| p65 Nuclear Translocation | Immunofluorescence | HeLa | TNF-α (10 ng/mL) | 6.8 |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

| Cytokine | Assay Type | Cell Line | Stimulant | This compound Conc. (µM) | Hypothetical % Inhibition |

| TNF-α | ELISA | RAW 264.7 | LPS (1 µg/mL) | 10 | 75.3 |

| IL-6 | ELISA | RAW 264.7 | LPS (1 µg/mL) | 10 | 82.1 |

| IL-1β | ELISA | RAW 264.7 | LPS (1 µg/mL) | 10 | 68.9 |

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to elucidate the role of this compound in regulating NF-κB signaling.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (murine macrophage cell line)

-

HEK293T (human embryonic kidney cell line)

-

HeLa (human cervical cancer cell line)

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -20°C. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.

-

Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an NF-κB activator such as LPS (1 µg/mL) or TNF-α (10 ng/mL) for the indicated time points.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

-

Transfection: Cells (e.g., HEK293T or RAW 264.7) are seeded in 24-well plates and co-transfected with a pNF-κB-Luc reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, cells are pre-treated with this compound followed by stimulation with an NF-κB activator.

-

Lysis and Luminescence Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as relative luciferase units (RLU) or fold induction compared to the unstimulated control.

Western Blot Analysis

This technique is used to detect the protein levels of key signaling molecules.

-

Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, cytoplasmic and nuclear fractions are separated using a nuclear extraction kit.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against p-TAK1, TAK1, p-IKKβ, IKKβ, p-IκBα, IκBα, p-p65, p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic loading control) overnight at 4°C. After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

-

Cell Seeding and Treatment: Cells are grown on glass coverslips in a 24-well plate and treated with this compound and an NF-κB activator.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.

-

Immunostaining: Cells are blocked with 1% BSA and then incubated with a primary antibody against p65. After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining and Mounting: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). The coverslips are then mounted on glass slides.

-

Imaging and Analysis: Images are captured using a fluorescence microscope or a confocal microscope. The nuclear translocation of p65 is quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

The workflow for these key experimental procedures is depicted in the following diagram.

Conclusion and Future Directions

The available evidence from studies on Mikania extracts strongly suggests that this compound is a promising candidate for the development of novel anti-inflammatory therapeutics targeting the NF-κB signaling pathway. Its putative mechanism of action, involving the inhibition of the upstream kinase TAK1, presents a strategic advantage by potentially blocking multiple downstream inflammatory cascades.

Future research should focus on validating these hypotheses using purified this compound. Key areas of investigation include:

-

Direct Binding Assays: To determine if this compound directly interacts with TAK1 or other components of the IKK complex.

-

In Vivo Studies: To evaluate the anti-inflammatory efficacy and safety of this compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test this compound analogs to identify compounds with improved potency and pharmacokinetic properties.

-

Clinical Trials: To ultimately assess the therapeutic potential of this compound or its derivatives in human inflammatory conditions.

This technical guide provides a foundational framework for researchers and drug developers to advance the investigation of this compound as a regulator of NF-κB signaling. Through rigorous experimentation and further exploration, the full therapeutic potential of this natural compound can be unlocked.

The Ethnobotanical Landscape of Mikania Species: A Technical Guide to the Anti-inflammatory Potential of Mikanin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Mikania, a diverse group of climbing plants within the Asteraceae family, holds a significant place in traditional medicine across the globe. For centuries, various indigenous communities have utilized these plants to treat a wide array of ailments, ranging from common colds and skin infections to more severe conditions like rheumatism and snakebites. Modern scientific inquiry has begun to validate these ethnobotanical applications, identifying a wealth of bioactive compounds within Mikania species. Among these, the flavonoid Mikanin has emerged as a compound of particular interest due to its potential anti-inflammatory properties. This technical guide provides an in-depth exploration of the ethnobotanical uses of Mikania species with a focus on this compound, detailing its purported mechanism of action on key inflammatory signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a foundation for further investigation into the therapeutic potential of this compound.

Ethnobotanical Uses of Mikania Species

Mikania species are distributed throughout tropical and subtropical regions of the world, with a long history of use in traditional medicine. The leaves, stems, and roots of these plants are prepared in various forms, such as decoctions, poultices, and infusions, to address a multitude of health concerns. Notably, many of these traditional applications align with the known physiological effects of inflammation.

| Mikania Species | Traditional Use | Geographic Region |

| Mikania micrantha | Treatment of wounds, fever, inflammation, skin infections, respiratory ailments, insect bites, and rashes.[1] | South America, Asia |

| Mikania glomerata | Treatment of respiratory diseases (bronchitis, asthma), fever, and rheumatism.[2][3] | South America (Brazil) |

| Mikania laevigata | Treatment of respiratory ailments, fever, and rheumatism.[2][3] | South America (Brazil) |

| Mikania cordata | Used for treating gastric ulcers, dyspepsia, and dysentery. | Asia and Africa |

| Mikania scandens | Employed in the treatment of various inflammatory conditions. | North and South America |

This compound and its Anti-inflammatory Potential

This compound, a flavonoid found in several Mikania species, is believed to be a significant contributor to the anti-inflammatory effects of these plants. While research specifically isolating and testing this compound is ongoing, studies on Mikania extracts rich in flavonoids provide strong evidence for its role in modulating inflammatory responses. The anti-inflammatory activity of extracts from various Mikania species has been demonstrated in vitro, with significant inhibition of protein denaturation and red blood cell membrane stabilization, key indicators of anti-inflammatory potential.

| Mikania Species Extract | In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition) | IC50 Value (µg/mL) | Reference |

| Mikania scandens (Leaf Extract) | Inhibition of egg albumin denaturation | >16000 | [2] |

| Mikania scandens (Stem Extract) | Inhibition of egg albumin denaturation | >16000 | [2] |

Note: The available data is for crude extracts and not isolated this compound. Further research is required to determine the specific IC50 value of this compound.

Experimental Protocols

Extraction and Isolation of this compound and Related Sesquiterpene Lactones

A detailed protocol for the extraction of bioactive compounds from Mikania micrantha, including this compound-related sesquiterpene lactones like mikanolide and dihydromikanolide, has been described in patent literature. This method can be adapted for the targeted isolation of this compound.

Protocol:

-

Plant Material Preparation: 100g of dried and powdered leaves of Mikania micrantha (moisture content <10%) are milled to a particle size of less than 4 mm.

-

Initial Extraction: The powdered plant material is subjected to vigorous stirring with 1 liter of ethyl acetate for 30 minutes at 55-60°C.

-

Filtration and Re-extraction: The solid residue is separated by filtration, and the extraction process is repeated under the same conditions to ensure maximum yield.

-

Solvent Evaporation: The ethyl acetate extracts from both steps are combined and concentrated under reduced pressure to obtain a crude extract.

-

Purification: The crude extract is further purified using column chromatography to isolate individual compounds, including this compound.

In Vitro Anti-inflammatory Assays

This assay assesses the ability of a substance to prevent the denaturation of proteins, a hallmark of inflammation.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test sample (e.g., Mikania extract or isolated this compound).

-

Control: A control solution is prepared with 2 mL of distilled water instead of the test sample.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 x [1 - (Absorbance of test sample / Absorbance of control)]

Western blotting is a technique used to detect specific proteins in a sample, such as the inflammatory enzymes iNOS and COX-2.

Protocol:

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound (this compound or Mikania extract).

-

Protein Extraction: After treatment, the cells are lysed to extract total protein.

-

SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Recent studies on extracts of Mikania cordata, a species known to contain this compound, have provided significant insights into the potential anti-inflammatory mechanism of action. This research suggests that bioactive compounds within the extract, likely including this compound, exert their effects by inhibiting key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, a cascade of events leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB p65/p50 dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to their transcription and the subsequent production of inflammatory mediators.

This compound is hypothesized to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Natural Compounds in Flavonoids for Their Potential Inhibition of Cancer Therapeutic Target MEK1 Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of anti-inflammatory and antioxidant responses by methanol extract of Mikania cordata (Burm. f.) B. L. Rob. leaves via the inactivation of NF-κB and MAPK signaling pathways and activation of Nrf2 in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Mikanin: A Promising Flavonoid for Novel Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mikanin, a naturally occurring flavonoid found in several species of the Mikania genus, has emerged as a compound of significant interest for its potential therapeutic applications. Preclinical studies, primarily on extracts of Mikania cordata and Mikania micrantha rich in this compound, have demonstrated potent anti-inflammatory and anti-cancer activities. The primary mechanisms of action appear to involve the modulation of key cellular signaling pathways, including the inhibition of NF-κB and MAPK, and the induction of apoptosis. This technical guide provides a comprehensive overview of the current state of research on this compound, including its biological activities, underlying mechanisms of action, and relevant experimental protocols to facilitate further investigation and drug development efforts.

Chemical Properties

This compound, a polymethoxyflavone, possesses a chemical structure that contributes to its biological activity.

| Property | Value |

| Chemical Formula | C₁₈H₁₆O₇ |

| Molecular Weight | 344.32 g/mol |

| IUPAC Name | 5,7-dihydroxy-2-(4-methoxyphenyl)-6,8-dimethoxychromen-4-one |

| Synonyms | 3,5-dihydroxy-4',6,7-trimethoxyflavone |

| Source | Mikania cordata, Mikania micrantha |

Anti-inflammatory Potential

Extracts of Mikania species containing this compound have shown significant anti-inflammatory effects. These effects are primarily attributed to the downregulation of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

Studies on methanol extracts of Mikania cordata (MMC) have demonstrated a significant reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 macrophages. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1]

| Mediator | Effect of Mikania cordata Extract | Mechanism |

| Nitric Oxide (NO) | Significant Suppression | Downregulation of iNOS |

| Prostaglandin E2 (PGE2) | Significant Suppression | Downregulation of COX-2 |

Reduction of Pro-inflammatory Cytokines

The anti-inflammatory activity of Mikania extracts also extends to the inhibition of pro-inflammatory cytokines. MMC has been shown to effectively reduce the mRNA expression and production of interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1]

| Cytokine | Effect of Mikania cordata Extract |

| IL-6 | Reduced mRNA expression and production |

| IL-1β | Reduced mRNA expression and production |

| TNF-α | Reduced mRNA expression and production |

Anti-Cancer Potential

The anti-cancer properties of Mikania extracts, likely contributed to by this compound, are demonstrated through the induction of apoptosis in cancer cells. While specific IC50 values for isolated this compound are not widely available, extracts have shown cytotoxic effects against various cancer cell lines.

Cytotoxicity Against Cancer Cell Lines

Ethanolic extracts of Mikania cordata leaves have exhibited remarkable anticancer activity against Ehrlich Ascites Carcinoma (EAC) cells in a dose-dependent manner, with an IC50 value of 6.6 ± 1.91 µg/ml.[2] It is important to note that this value is for the crude extract and not for isolated this compound.

| Cell Line | Extract | IC50 Value | Reference |

| EAC | Ethanolic extract of Mikania cordata leaves | 6.6 ± 1.91 µg/ml | [2] |

Induction of Apoptosis

The anti-cancer activity of Mikania extracts is associated with the induction of apoptosis. Oral administration of Mikania cordata leaf extract in EAC-bearing mice showed significant apoptotic features, including chromatin condensation, nuclear fragmentation, and the accumulation of apoptotic bodies.[2] The intrinsic pathway of apoptosis, involving the mitochondria, is a likely mechanism.[3]

Signaling Pathways

This compound's therapeutic potential is rooted in its ability to modulate critical intracellular signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Extracts of Mikania cordata have been shown to inhibit the NF-κB signaling pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This is achieved through the inhibition of the upstream kinase, transforming growth factor-beta-activated kinase 1 (TAK1).[1]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in inflammation and cell proliferation. Mikania cordata extracts have been demonstrated to attenuate the activation of key MAPK members, including JNK, ERK, and p38.[1]

Experimental Protocols

Extraction and Isolation of this compound

This protocol describes a general method for the extraction of compounds from Mikania species, which can be adapted for the isolation of this compound.

Workflow for Extraction and Isolation

Methodology:

-

Plant Material: Air-dried leaves of Mikania micrantha are powdered.

-

Extraction: The powdered leaves (e.g., 2.0 kg) are subjected to ultrasonic extraction with a solvent like chloroform (e.g., 6L x 3) at room temperature.

-

Decolorization: Activated carbon may be added to the extract to decolorize it, followed by filtration.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude residue.

-

Chromatography: The crude residue is subjected to silica gel column chromatography.

-

Elution: A gradient elution system, for example, with carbon tetrachloride-acetone-methanol, is used to separate the compounds.

-

Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by TLC, HPLC) to identify and isolate this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways upon treatment with this compound.

Methodology:

-

Cell Lysis: Cells treated with this compound are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-p65, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions

While the therapeutic potential of this compound is evident from studies on Mikania extracts, further research is crucial to fully elucidate its capabilities as a standalone therapeutic agent. Future studies should focus on:

-

Isolation and Purification: Development of efficient and scalable methods for the isolation and purification of this compound.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets of this compound and its effects on a broader range of signaling pathways, including PI3K/Akt and JAK/STAT.

-

Comprehensive Cytotoxicity Profiling: Determination of IC50 values of pure this compound against a wide panel of cancer cell lines, including drug-resistant strains.

-

In Vivo Efficacy and Safety: Rigorous in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of isolated this compound.

-

Combination Therapies: Investigation of the synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

Conclusion

This compound, a flavonoid constituent of Mikania species, holds considerable promise as a novel therapeutic agent for inflammatory diseases and cancer. Its ability to modulate key signaling pathways like NF-κB and MAPK provides a strong rationale for its further development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to exploring the full therapeutic potential of this intriguing natural compound. Continued investigation into the specific activities of isolated this compound will be instrumental in translating its preclinical promise into clinical reality.

References

Exploring the antioxidant properties of Mikanin.

An In-depth Technical Guide to the Antioxidant Properties of Mikanin

For Researchers, Scientists, and Drug Development Professionals

This compound, a polymethoxyflavone, is a natural compound that has garnered interest for its potential therapeutic properties. Flavonoids, a broad class of plant secondary metabolites, are well-documented for their antioxidant capabilities, which are primarily attributed to their molecular structure, including the number and arrangement of hydroxyl groups. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants mitigate oxidative damage by neutralizing free radicals, chelating metal ions, and modulating intracellular signaling pathways.[3][4] This guide explores the antioxidant properties of this compound, detailing the experimental methodologies used for its evaluation and the potential molecular mechanisms through which it may exert its protective effects. While extensive research on this compound is still emerging, this document synthesizes the current understanding and provides a framework for future investigation.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of a compound is evaluated using various assays that measure its ability to scavenge different types of free radicals or reduce oxidized species. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50) or Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value signifies a higher antioxidant potency.[5]

While specific quantitative data for this compound is not extensively available in the public domain, the following table has been structured to present such data as it becomes available through future research. For context, typical data points for flavonoids and plant extracts are included as illustrative examples.

Table 1: Quantitative Antioxidant Activity of this compound (Illustrative)

| Assay | Metric | Result (e.g., µg/mL or µM) | Reference Compound | Result |

|---|---|---|---|---|

| DPPH Radical Scavenging | IC50 | Data Not Available | Ascorbic Acid / Trolox | Example: 10 µg/mL |

| ABTS Radical Scavenging | IC50 | Data Not Available | Ascorbic Acid / Trolox | Example: 15 µg/mL |

| Ferric Reducing Antioxidant Power (FRAP) | TEAC (µM TE/g) | Data Not Available | Trolox | N/A |

| Cellular Antioxidant Activity (CAA) | EC50 (µmol/L) | Data Not Available | Quercetin | Example: 5 µmol/L |

Detailed Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities.[6] The following sections detail the methodologies for common in vitro and cell-based antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[7][8] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[6][9]

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[8]

-

Reaction Mixture: A specific volume of the test compound (this compound) at various concentrations is mixed with the DPPH solution. A control is prepared with the solvent instead of the test compound.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[6]

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). This radical is generated by the oxidation of ABTS with potassium persulfate.[10] Antioxidants reduce the pre-formed blue-green ABTS•+, causing a decolorization that is measured spectrophotometrically at 734 nm.[6]

Protocol:

-

Generation of ABTS•+: A 7 mM ABTS stock solution is mixed with 2.45 mM potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to form the ABTS•+ radical.[6]

-

Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Reaction: The test compound (this compound) at various concentrations is added to the ABTS•+ working solution.

-

Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 7 minutes).[6]

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[11] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[12]

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[12] The reagent is warmed to 37°C before use.

-

Reaction: The test compound (this compound) is added to the FRAP reagent.

-

Incubation: The mixture is incubated, typically for 30 minutes at 37°C.

-

Measurement: The absorbance of the blue-colored product is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, such as Trolox or FeSO₄. Results are expressed as µmol Trolox equivalents or Fe²⁺ equivalents per gram of sample.[12]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays.[13][14] It accounts for factors like cell uptake, metabolism, and localization.[15] The assay typically uses a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

-

Cell Culture: Human cells, such as HepG2, are seeded in a 96-well plate and cultured until confluent.[14]

-

Loading with Probe: Cells are incubated with DCFH-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

Treatment: Cells are treated with the test compound (this compound) at various concentrations.

-

Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), is added to the cells to induce oxidative stress.[13]

-

Measurement: The fluorescence intensity is measured over time using a microplate reader. The antioxidant capacity is determined by the ability of the compound to prevent DCF formation.

-

Calculation: The CAA value is calculated based on the area under the fluorescence curve and is often expressed as quercetin equivalents.[13]

Molecular Mechanisms and Signaling Pathways

Beyond direct radical scavenging, antioxidants like flavonoids can modulate endogenous defense systems through interaction with key signaling pathways. The primary mechanisms involve the upregulation of cytoprotective genes and the downregulation of pro-inflammatory and pro-oxidant pathways.[1]

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[16] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17] Oxidative stress or electrophilic compounds, potentially including flavonoids like this compound, can induce conformational changes in Keap1, leading to the release of Nrf2.[18] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a wide array of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[18][19]

MAPK (Mitogen-Activated Protein Kinase) Pathway

The MAPK signaling pathways are crucial in transducing extracellular stimuli into intracellular responses, including those related to oxidative stress.[20][21] The main MAPK subfamilies—ERK, JNK, and p38—can be activated by ROS. While acute activation can be pro-survival, sustained activation, particularly of JNK and p38, is often associated with apoptosis.[22] Flavonoids may exert antioxidant effects by modulating MAPK signaling, potentially by inhibiting the activation of pro-apoptotic JNK and p38 pathways or by activating pro-survival ERK pathways, which can in turn activate Nrf2.[20]

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway

The NF-κB pathway is a key regulator of inflammation.[23] Oxidative stress is a potent activator of NF-κB.[24] Activation involves the degradation of the inhibitory IκB protein, allowing the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines, which can further exacerbate oxidative stress.[24][25] Many flavonoids have been shown to possess anti-inflammatory properties by inhibiting NF-κB activation. This compound may act as an antioxidant by suppressing the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators and ROS.[26]

Conclusion and Future Directions

This compound, as a flavonoid, holds theoretical promise as a potent antioxidant. Its therapeutic potential is likely derived from a combination of direct free radical scavenging and the modulation of key intracellular signaling pathways such as Nrf2, MAPK, and NF-κB. However, a comprehensive understanding of its properties is currently limited by the scarcity of specific research.

Future investigations should focus on:

-

Quantitative Analysis: Performing systematic studies using DPPH, ABTS, FRAP, and other assays to determine the specific IC50 and TEAC values for purified this compound.

-

Cell-Based Assays: Utilizing CAA and other cell-based models to confirm its antioxidant activity in a biological context and to study its bioavailability and metabolism.

-

Mechanistic Studies: Elucidating the precise interactions of this compound with the Nrf2, MAPK, and NF-κB pathways through molecular biology techniques such as Western blotting, qPCR, and reporter gene assays.

-

In Vivo Studies: Evaluating the efficacy of this compound in animal models of diseases associated with oxidative stress to establish its potential for drug development.

A thorough characterization of this compound's antioxidant profile will be essential for validating its potential as a novel therapeutic agent for the prevention and treatment of oxidative stress-related pathologies.

References

- 1. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. | Semantic Scholar [semanticscholar.org]

- 16. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 26. austinpublishinggroup.com [austinpublishinggroup.com]

Mikanin's Impact on MAPK Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mikanin, a flavone predominantly found in plants of the Mikania genus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. A crucial aspect of its mechanism of action appears to be the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This technical guide provides an in-depth overview of the current understanding of this compound's effects on the MAPK cascade, presenting available quantitative data, detailed experimental protocols for relevant assays, and visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction to this compound and the MAPK Signaling Pathways

This compound (3,5,6,7-tetramethoxy-4'-hydroxyflavone) is a naturally occurring flavonoid. Emerging research suggests that this compound exerts its biological effects by influencing key cellular signaling cascades, with a particular focus on the MAPK pathways. The MAPK pathways are a series of evolutionarily conserved, interconnected protein kinase cascades that play a pivotal role in regulating a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[1][2] The three major, well-characterized MAPK pathways in mammalian cells are:

-

Extracellular signal-regulated kinase (ERK) pathway: Primarily involved in cell proliferation, differentiation, and survival.

-

c-Jun N-terminal kinase (JNK) pathway: Predominantly activated by stress stimuli and plays a critical role in apoptosis and inflammation.[1]

-

p38 MAPK pathway: Also activated by stress and inflammatory cytokines, and is involved in apoptosis, cell cycle arrest, and inflammation.[3]

Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[1] Evidence suggests that this compound and extracts from Mikania species can modulate the phosphorylation status and activity of key kinases within these pathways, thereby influencing cellular outcomes.

Quantitative Data on the Effects of Mikania Species Extracts

While specific quantitative data for purified this compound's effect on MAPK signaling is still emerging, studies on aqueous extracts of Mikania micrantha (MMAE) provide valuable insights into the potential bioactivity. The following table summarizes the cytotoxic effects of MMAE on different cancer cell lines, which is often a downstream consequence of MAPK pathway modulation.

| Cell Line | Treatment | Time Point | IC50 (µg/mL) | Reference |

| K562 (Human Chronic Myelogenous Leukemia) | MMAE | 48h | 167.16 | [4] |

| K562 (Human Chronic Myelogenous Leukemia) | MMAE | 72h | 98.07 | [4] |

| HeLa (Human Cervical Cancer) | MMAE | 48h | 196.27 | [4] |

| HeLa (Human Cervical Cancer) | MMAE | 72h | 131.56 | [4] |

Note: The data above is for an aqueous extract of Mikania micrantha and not purified this compound. The IC50 values represent the concentration of the extract required to inhibit the growth of 50% of the cell population.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effect of this compound on the MAPK signaling pathways. These are generalized protocols that can be adapted for specific cell lines and experimental conditions.

Cell Culture and Treatment

A foundational step for in vitro studies is the proper maintenance and treatment of cell lines.

Protocol:

-

Cell Thawing and Culture:

-

Rapidly thaw a cryovial of cells in a 37°C water bath.

-

Decontaminate the vial with 70% ethanol.

-

Under aseptic conditions in a laminar flow hood, transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

Centrifuge at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Transfer the cell suspension to an appropriate culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Seeding for Experiments:

-

Once cells reach 70-80% confluency, wash the monolayer with sterile PBS.

-

Add trypsin-EDTA solution to detach the cells from the flask surface.

-

Neutralize the trypsin with complete growth medium and collect the cell suspension.

-

Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Seed the cells into appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for MTT assays) at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours before treatment.[5]

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in serum-free or complete growth medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (e.g., DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]

-

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate and treat with various concentrations of this compound as described in section 3.1.

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of MAPK Phosphorylation

Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of MAPK pathway components.

Protocol:

-

Protein Extraction:

-

After this compound treatment, wash the cells in 6-well plates twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.[8]

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

-

Visualizing this compound's Effect on MAPK Signaling

The following diagrams, generated using Graphviz (DOT language), illustrate the MAPK signaling pathways and a typical experimental workflow for investigating this compound's effects.

Diagram 1: The MAPK Signaling Cascades

Caption: Overview of the MAPK signaling pathways and potential points of inhibition by this compound.

Diagram 2: Experimental Workflow for this compound's Effect on MAPK Signaling

Caption: A typical experimental workflow to study this compound's effects on cell viability and MAPK signaling.

Conclusion

This compound presents a promising natural compound with the potential to modulate the MAPK signaling pathways, which are central to the pathophysiology of cancer and inflammatory diseases. The information and protocols provided in this technical guide offer a framework for researchers to systematically investigate the molecular mechanisms underlying this compound's biological activities. Further research focusing on generating specific quantitative data for purified this compound's effects on ERK, JNK, and p38 phosphorylation is crucial for advancing its development as a potential therapeutic agent. The integration of robust experimental methodologies and clear data presentation will be paramount in fully elucidating the therapeutic promise of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. MAPK signaling pathway | Abcam [abcam.com]

- 3. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 4. The anti-tumor activity of Mikania micrantha aqueous extract in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Mikanin: A Technical Guide to its Discovery, Isolation, and Characterization from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mikanin, a flavonoid with potential therapeutic properties, has been identified and isolated from various plant sources, most notably from the invasive weed Mikania micrantha. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction, purification, and quantification, and includes its spectral data for identification. Furthermore, this guide explores the potential signaling pathways that may be modulated by this compound, offering insights into its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (3,5-dihydroxy-4',6,7-trimethoxyflavone) is a polymethoxylated flavonoid that has garnered interest within the scientific community due to the biological activities associated with plant extracts in which it is found. Mikania micrantha, a perennial creeping vine of the Asteraceae family, is a primary source of this compound.[1] While considered an invasive species, this plant has a history of use in traditional medicine.[1] This guide focuses on the technical aspects of isolating and characterizing this compound, providing a foundation for further research into its pharmacological potential.

Extraction and Isolation of this compound

The isolation of this compound from plant material, specifically the aerial parts of Mikania micrantha, is a multi-step process involving extraction and chromatographic purification.

General Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the diagram below.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the isolation of this compound from the aerial parts of Mikania micrantha.[1]

1. Plant Material Preparation:

-

Aerial parts of Mikania micrantha are collected, air-dried, and powdered.

2. Extraction:

-

35 kg of the powdered plant material is extracted three times with 95% ethanol.

-

The ethanol extracts are combined and concentrated under reduced pressure at 40°C to yield a crude ethanol extract.

3. Solvent Partitioning:

-

The crude ethanol extract is dissolved in deionized water.

-

The aqueous solution is sequentially partitioned three times with an equal volume of:

-

Petroleum ether

-

Chloroform

-

Ethyl acetate

-

n-Butanol

-

-

The resulting chloroform extract is collected for further purification.

4. Silica Gel Column Chromatography:

-

The chloroform extract is subjected to silica gel column chromatography.

-

Elution is performed with a gradient of acetone in petroleum ether.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

5. Further Purification (MCI Column and HPLC):

-

Fractions identified as containing this compound are further purified using an MCI column with a methanol/water gradient.

-

The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) using a mobile phase of methanol/dichloromethane (1:1) to yield high-purity this compound.[1]

Quantitative Data

While a precise yield of pure this compound from the above protocol is not explicitly stated in the cited literature, the yield of crude extracts from Mikania micrantha leaves can vary depending on the solvent used. For instance, a methanol extract has been reported to yield 24.35% of the initial dry weight.[2] The final yield of pure this compound after multiple purification steps is expected to be significantly lower.

Characterization and Quantification of this compound

Structural Elucidation

The structure of this compound has been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1]

Table 1: NMR and HR-ESI-MS Data for this compound [1]

| Data Type | Values |

| ¹H-NMR (600 MHz, DMSO-d₆), δ (ppm) | 12.62 (1H, s, H-5), 8.25 (1H, d, J = 8.8 Hz, H-3'4'), 7.06 (1H, d, J = 9.0 Hz, H-6), 6.90 (1H, d, J = 8.8 Hz, H-2'5'), 3.92 (3H, s, Me-12), 3.86 (3H, s, Me-11), 3.73 (3H, s, Me-10) |

| ¹³C-NMR (151 MHz, DMSO-d₆), δ (ppm) | 162.06 (C-7), 133.15 (C-2), 131.07 (C-8), 114.16 (C-3'4'), 63.50 (C-11), 60.48 (s, C-10), 55.87 (C-12) |

| HR-ESI-MS | C₁₈H₁₆O₇ |

Quantification by HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of this compound in plant extracts and purified samples. While a specific validated method for this compound was not found in the reviewed literature, a general protocol based on methods for other flavonoids can be established and must be validated according to ICH guidelines.[3][4]

Proposed HPLC-UV Method for this compound Quantification:

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of this compound (typically around 254 nm and 350 nm for flavonoids).

-

Quantification: Based on a calibration curve generated using a certified this compound standard.

Table 2: Essential Validation Parameters for the HPLC-UV Method [3][4]

| Parameter | Acceptance Criteria |

| Specificity | No interference from blank or placebo at the retention time of this compound. |

| Linearity | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Recovery of 98-102%. |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | Insensitive to small, deliberate variations in method parameters. |

Potential Signaling Pathways Modulated by this compound

While direct studies on the specific signaling pathways modulated by this compound are limited, the effects of other structurally similar flavonoids on key cellular signaling cascades, such as NF-κB, MAPK, and PI3K/Akt, have been extensively studied. Based on this, it is plausible to hypothesize that this compound may exert its biological activities through the modulation of these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[5][6] Many flavonoids have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[7][8][9]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. benchchem.com [benchchem.com]

- 5. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases [mdpi.com]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship between the structures of flavonoids and their NF-κB-dependent transcriptional activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Biosynthesis of Mikanin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Mikanin, a flavonoid with potential therapeutic properties found in various plant species of the Mikania genus. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and enzymatic pathways leading to the formation of this compound.

Introduction to this compound

This compound, with the chemical structure 3,5-dihydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one, is a polymethoxylated flavonoid. Flavonoids are a diverse class of secondary metabolites in plants, originating from the phenylpropanoid pathway. They play crucial roles in plant physiology, including pigmentation, UV protection, and defense against pathogens. The unique substitution pattern of this compound, particularly the methoxy groups at the 6 and 7 positions of the A-ring and a methoxy group on the B-ring, suggests a series of specific enzymatic modifications. Understanding the biosynthesis of this compound is critical for its potential biotechnological production and for the exploration of its pharmacological activities.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated in Mikania species, a plausible pathway can be proposed based on the well-established general flavonoid biosynthetic pathway. The biosynthesis is believed to proceed through three major stages:

-

Phenylpropanoid Pathway: The synthesis of the C6-C3 backbone.

-

Chalcone Formation: The condensation of the C6-C3 unit with three molecules of malonyl-CoA.

-